XL-418

Biochemical IC50 Kinase inhibition PI3K/Akt/mTOR pathway

Single-target Akt or p70S6K inhibitors trigger compensatory pathway reactivation, undermining efficacy studies. XL-418 is the first rationally designed dual Akt/p70S6K inhibitor, simultaneously blocking both nodes to eliminate paradoxical hyperactivation. • PC-3 xenograft: 71% TGI at 50 mg/kg, 96% TGI at 100 mg/kg oral dosing • IC50: Akt1 = 1 nM, p70S6K = 2 nM; cellular pS6 IC50 = 30-55 nM • ≥98% purity powder; reference standard for next-generation dual inhibitor benchmarking

Molecular Formula C26H32BrF3N8O
Molecular Weight 609.5 g/mol
CAS No. 871343-09-8
Cat. No. B612136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL-418
CAS871343-09-8
SynonymsXL418;  XL-418;  X 418
Molecular FormulaC26H32BrF3N8O
Molecular Weight609.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5
InChIInChI=1S/C26H32BrF3N8O/c1-17-19(31-6-9-36-7-2-3-8-36)14-18(21(39)4-5-26(28,29)30)15-20(17)37-10-12-38(13-11-37)25-22-23(27)34-35-24(22)32-16-33-25/h14-16,31H,2-13H2,1H3,(H,32,33,34,35)
InChIKeyIKBSEBRGSVFUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XL-418 (CAS 871343-09-8): First-in-Class Dual Akt/p70S6K Inhibitor for Cancer Pathway Research


XL-418 (also known as EXEL-9418) is a synthetic small-molecule dual inhibitor of protein kinase B (Akt) and 70-kDa ribosomal protein S6 kinase (p70S6K). It was originated by Exelixis and represents the first dual Akt/p70S6K inhibitor to have entered clinical development. [1] [2] The compound acts by simultaneously blocking two key nodes in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. Its molecular formula is C26H32BrF3N8O (MW 609.48), and it is supplied as a powder with >98% purity for research use. [3]

XL-418 (871343-09-8) vs. Single-Target Inhibitors: Why Substitution Compromises PI3K Pathway Research


Interchanging XL-418 with single-target Akt inhibitors (e.g., GSK690693, MK-2206) or selective p70S6K inhibitors (e.g., LY2584702, PF-4708671) cannot replicate its pharmacological profile. The PI3K/Akt/mTOR pathway is governed by a negative feedback loop wherein selective inhibition of p70S6K relieves feedback suppression, leading to compensatory hyperactivation of Akt. [1] Conversely, selective Akt inhibition alone leaves p70S6K-driven protein synthesis unchecked. This dual-target requirement is explicitly stated in the original medicinal chemistry rationale: 'Selective inhibition of p70S6Kinase... is not sufficient for strong tumor growth inhibition and can lead to activation of upstream proteins including Akt through relief of a negative feedback loop.' [1] Only a compound with co-equal potency at both nodes can fully suppress the pathway without triggering paradoxical reactivation, a characteristic that generic single-target replacements lack.

XL-418 (871343-09-8) Quantitative Differentiation Evidence: Head-to-Head Biochemical, Cellular, and In Vivo Comparison Data


Biochemical Potency: XL-418 vs. AT7867, AT13148, GSK690693, and LY2584702 on Akt1 and p70S6K

XL-418 inhibits Akt1 with an IC50 of 1 nM and p70S6K with an IC50 of 2 nM in cell-free enzymatic assays. [1] Compared to the closest dual-target analog, AT7867 demonstrates significantly weaker potency on both targets (Akt1 IC50 = 32 nM; p70S6K IC50 = 85 nM). The multi-AGC kinase inhibitor AT13148 shows even weaker Akt1 potency (IC50 = 38 nM) and moderate p70S6K potency (IC50 = 8 nM). The pan-Akt inhibitor GSK690693 lacks meaningful p70S6K activity (Akt1 IC50 = 2 nM). [2] The selective p70S6K inhibitor LY2584702 has no Akt activity (p70S6K IC50 = 4 nM).

Biochemical IC50 Kinase inhibition PI3K/Akt/mTOR pathway

Cellular Target Engagement: pS6 and pGSK3β Inhibition in Cancer Cell Lines vs. M2698

XL-418 potently inhibits the phosphorylation of ribosomal protein S6 (pS6, a downstream marker of p70S6K activity) with IC50 values of 30 nM in A549 lung adenocarcinoma cells and 55 nM in PC-3 prostate carcinoma cells. It also inhibits GSK3β phosphorylation (a direct Akt substrate) with an IC50 of 194 nM in PC-3 cells. For comparison, M2698—another dual Akt/p70S6K inhibitor that achieved clinical evaluation—shows cellular pS6 inhibition IC50 values of 11–15 nM and pGSK3β inhibition IC50 of 17 nM in MDA-MB-468 breast cancer cells. [1] While M2698 demonstrates more potent cellular activity in its tested cell line, XL-418 provides validated cellular target engagement in both prostate (PC-3) and lung (A549) cancer models, confirming its utility across multiple tumor histologies.

Cellular pharmacodynamics Biomarker inhibition Cancer cell lines

In Vivo Pharmacodynamic Biomarker Modulation in PC-3 Prostate Cancer Xenografts

Oral administration of XL-418 (compound 11b in the discovery series) at 100 mg/kg twice daily for 5 total doses produced significant inhibition of both ribosomal protein S6 and GSK3β phosphorylation in PC-3 prostate carcinoma xenografts in mice. [1] In contrast, AT7867 requires 90 mg/kg oral dosing to achieve comparable pharmacodynamic effects on GSK3β and S6 phosphorylation in a PTEN-deficient U87MG glioblastoma model. [2] Both compounds demonstrate in vivo target engagement via oral dosing; however, XL-418's published data specifically confirm pharmacodynamic activity in a prostate cancer model, which is clinically relevant given the high frequency of PTEN loss and PI3K pathway activation in advanced prostate cancer.

In vivo pharmacodynamics Prostate cancer xenograft Biomarker modulation

In Vivo Tumor Growth Inhibition: Dose-Dependent Efficacy in PC-3 Prostate Cancer Model

XL-418 demonstrated dose-dependent tumor growth inhibition (TGI) in the PC-3 prostate carcinoma xenograft model. At 50 mg/kg daily oral dosing for 15 days, tumor growth was suppressed. At the higher intermittent dosing schedule (50–100 mg/kg, p.o., administered every 4 days for 2 days per cycle), XL-418 achieved a TGI of 71% at the 50 mg/kg dose level and 96% at the 100 mg/kg dose level. [1] By comparison, AT7867 at 90 mg/kg p.o. produced tumor growth inhibition in U87MG glioblastoma xenografts, but quantitative TGI percentages were not reported in the primary disclosure. [2] M2698 demonstrated dose-dependent TGI in MDA-MB-468 breast cancer xenografts with tumor regression at the 30 mg/kg dose level, a lower effective dose, but for a different tumor type. [3]

Tumor growth inhibition Prostate cancer Efficacy study

Clinical Development Status: First Dual Akt/p70S6K Inhibitor to Reach Human Trials

XL-418 holds the distinction of being the first dual Akt/p70S6K inhibitor to enter clinical development. Exelixis filed an Investigational New Drug (IND) application in January 2007 and initiated a Phase 1 dose-escalation study (NCT00460278) in adults with advanced solid tumors in April 2007. [1] [2] In contrast, M2698 (MSC2363318A), a structurally unrelated dual inhibitor, entered Phase 1 trials approximately a decade later (circa 2015–2016). [3] AT13148, a multi-AGC kinase inhibitor with dual Akt/p70S6K activity, also reached Phase 1 but with a broader kinase inhibition profile that includes ROCK and PKA. The XL-418 Phase 1 trial was suspended in December 2007 due to poor drug exposure, not due to target-related toxicity. [4] Despite its suspension, the clinical entry of XL-418 validated the therapeutic concept of dual Akt/p70S6K inhibition in oncology and provided critical pharmacokinetic learnings for subsequent dual inhibitors.

Clinical development First-in-class Phase 1 trial

Dual Inhibition Rationale: Overcoming Feedback Reactivation Inherent in Single-Target Approaches

The fundamental differentiation of XL-418 from single-target Akt inhibitors (e.g., GSK690693, MK-2206) or selective p70S6K inhibitors (e.g., LY2584702, PF-4708671) is rooted in PI3K pathway biology. Selective p70S6K inhibition relieves an mTORC1/S6K-mediated negative feedback loop on IRS-1, resulting in increased Akt phosphorylation and paradoxical pathway reactivation. [1] Conversely, pure Akt inhibitors leave p70S6K-dependent protein translation and cell growth signaling intact. [1] [2] The original medicinal chemistry program explicitly established that converting a highly potent and selective p70S6K inhibitor (compound 35) into a dual Akt/p70S6K inhibitor (compound 11b, later XL-418) was necessary to achieve robust tumor growth inhibition. [1] This mechanistic necessity distinguishes XL-418 from the entire class of single-node inhibitors and positions dual inhibition—not merely greater potency—as the determinant of functional activity. No single-target Akt or p70S6K inhibitor, regardless of its biochemical IC50, can replicate this dual-suppression pharmacology.

Feedback loop Pathway reactivation Resistance mechanism

XL-418 (871343-09-8): High-Impact Research Application Scenarios Based on Verified Differentiation Evidence


Preclinical Efficacy Studies in PTEN-Deficient Prostate Cancer Models

XL-418 is uniquely suited for efficacy studies in PTEN-null prostate cancer models, such as the PC-3 xenograft. The compound has published, quantitative tumor growth inhibition data in this exact model, demonstrating 71% TGI at 50 mg/kg and 96% TGI at 100 mg/kg with intermittent oral dosing. [1] Both downstream biomarkers (pS6, pGSK3β) are confirmed modulated in this same model. [1] For researchers studying prostate cancer driven by PI3K pathway activation, XL-418 provides a validated reference compound with dose-response data already established, reducing the need for extensive pilot dose-finding studies.

Pathway Feedback Biology Studies: Comparing Dual vs. Single-Node PI3K Pathway Inhibition

XL-418 is the optimal tool compound for experiments designed to compare the biological consequences of dual Akt/p70S6K inhibition versus single-node inhibition. As the first rationally designed dual inhibitor specifically optimized from a selective p70S6K precursor to overcome feedback-mediated Akt reactivation, [1] XL-418 can be paired head-to-head with selective p70S6K inhibitors (e.g., LY2584702) or selective Akt inhibitors (e.g., GSK690693) in the same cellular system to demonstrate differential effects on pathway markers (pS6, pGSK3β, pAkt, IRS-1) and functional endpoints (apoptosis, proliferation). This experimental design directly addresses the mechanism question that motivated XL-418's development.

Combination Therapy Rationale Design with Receptor Tyrosine Kinase Inhibitors

Exelixis preclinical data indicated that XL-418 enhanced apoptosis when combined with XL647, a multi-targeted receptor tyrosine kinase inhibitor targeting EGFR, HER2, and VEGFR. [2] XL-418 can therefore serve as the PI3K pathway component in rationally designed combination studies with RTK inhibitors, addressing the convergent signaling from cell-surface receptors through the PI3K/Akt/mTOR axis. This application is particularly relevant for tumor types with co-occurring RTK activation and PTEN loss, such as certain breast and lung cancers, where vertical pathway blockade may be required for maximal efficacy.

Medicinal Chemistry Benchmarking for Next-Generation Dual Akt/p70S6K Inhibitors

XL-418 (compound 11b) is the direct product of the lead optimization campaign described in Rice et al. (2012), which details the structure-activity relationship (SAR) conversion of a selective p70S6K inhibitor (compound 35) into a dual inhibitor. [1] Medicinal chemistry groups developing next-generation dual Akt/p70S6K inhibitors can use XL-418 as a reference standard for benchmarking biochemical potency (Akt1 IC50 = 1 nM, p70S6K IC50 = 2 nM), cellular target engagement (pS6 IC50 = 30–55 nM), and in vivo efficacy (TGI = 71–96%) against new chemical entities emerging from their own discovery programs.

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